

Hsp90-IN-17 Hydrochloride: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *Hsp90-IN-17 hydrochloride*

Cat. No.: *B12407635*

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Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. **Hsp90-IN-17 hydrochloride** is a potent, synthetic, small-molecule inhibitor of Hsp90 that belongs to the resorcinol-based isoxazole class of inhibitors. This technical guide provides a comprehensive overview of the biological activity of **Hsp90-IN-17 hydrochloride**, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The information presented here is primarily based on the detailed characterization of the closely related compound, NMS-E973, of which Hsp90-IN-17 is a hydrochloride salt form.^[1]

Mechanism of Action

Hsp90-IN-17 hydrochloride exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. As many of these client proteins are critical oncogenic

kinases and transcription factors, their degradation simultaneously disrupts multiple signaling pathways essential for cancer cell survival and proliferation.[\[1\]](#)

Quantitative Biological Data

The biological activity of **Hsp90-IN-17 hydrochloride** and its parent compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Parameter	Value	Cell Line	Assay	Reference
IC50	0.362 μ M	A2780 (Human ovarian cancer)	CellTiter-Glo	MedChemExpress Product Page

Table 1: Antiproliferative Activity of **Hsp90-IN-17 Hydrochloride**.

Parameter	Value	Description	Reference
Binding Affinity (Kd)	<1 nM	For Hsp90 α	[1]

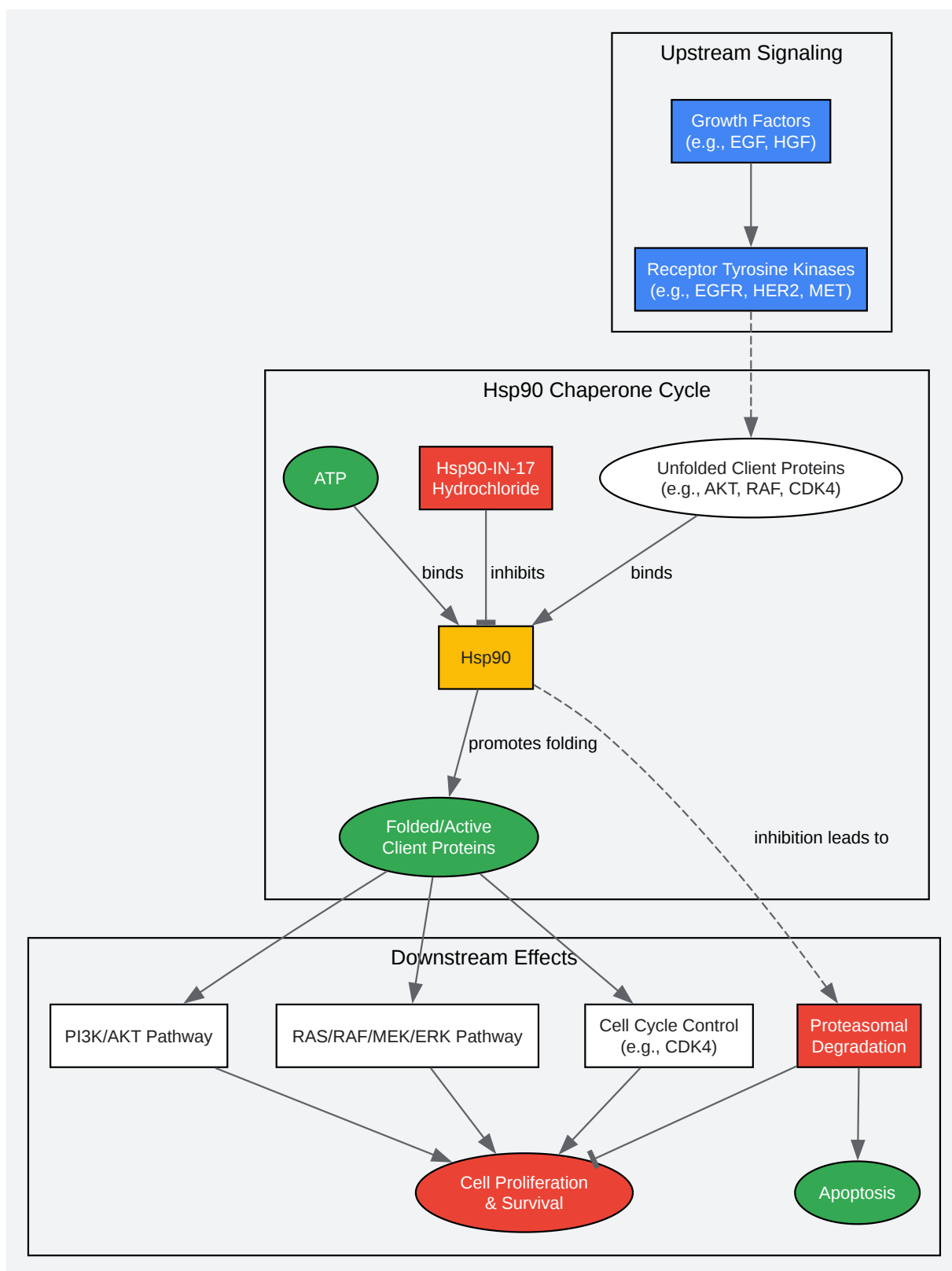
Table 2: Biochemical Activity of the Parent Compound (NMS-E973).

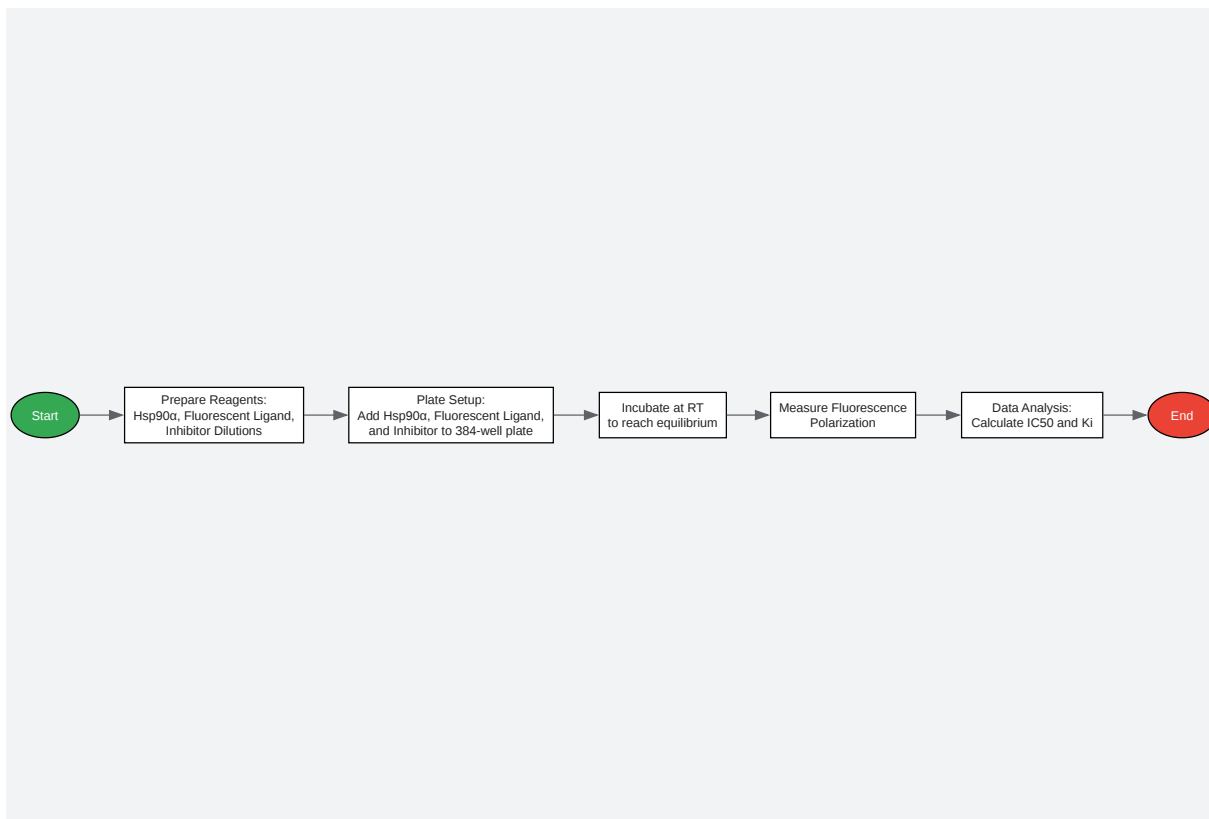
Cell Line	Cancer Type	IC50 (nM)	Reference
NCI-H460	Non-small cell lung cancer	11	[1]
A549	Non-small cell lung cancer	23	[1]
SK-BR-3	Breast cancer	8	[1]
BT-474	Breast cancer	6	[1]
HT-29	Colon cancer	15	[1]
A2780	Ovarian cancer	9	[1]
U-87 MG	Glioblastoma	13	[1]
A375	Melanoma	10	[1]

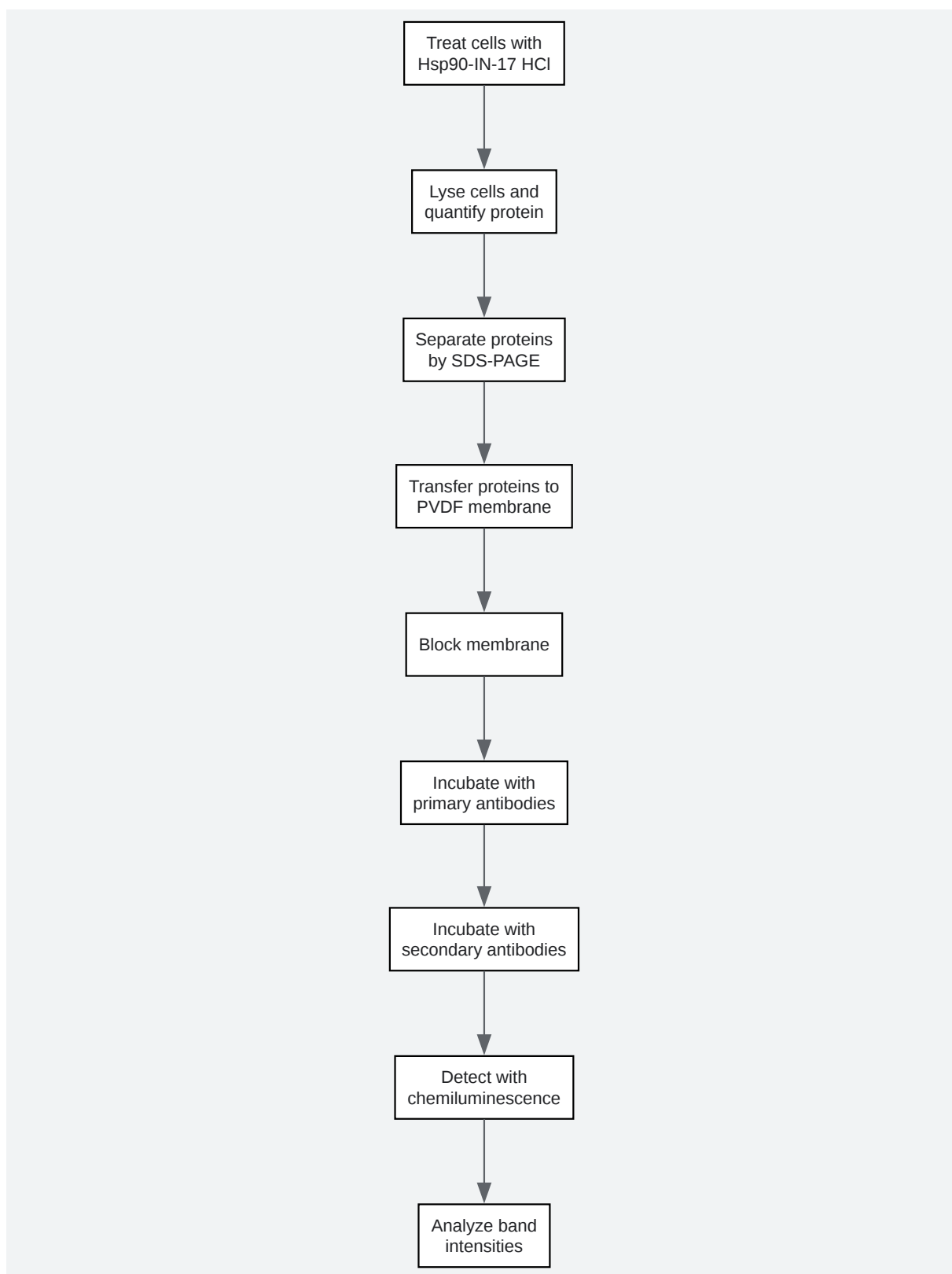
Table 3: Antiproliferative Activity of the Parent Compound (NMS-E973) in Various Cancer Cell Lines.

Signaling Pathways Affected

By promoting the degradation of a wide range of client proteins, **Hsp90-IN-17 hydrochloride** impacts multiple critical signaling pathways implicated in cancer.







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References

- 1. NMS-E973, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
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